Phenyl[(phenylsulfonyl)amino]acetic acid
Description
Contextual Significance within Contemporary Organic Synthesis and Chemical Science
In the realm of modern organic synthesis, Phenyl[(phenylsulfonyl)amino]acetic acid holds significance primarily as a sophisticated building block. Its structure, which incorporates a phenylglycine core N-protected by a phenylsulfonyl group, offers a unique combination of functionalities. The presence of a chiral center at the alpha-carbon, along with the acidic proton of the carboxylic acid and the sulfonamide nitrogen, provides multiple sites for chemical modification.
The phenylsulfonyl group is a robust protecting group for the amino functionality of the phenylglycine moiety. This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the nitrogen atom. Furthermore, the sulfonamide linkage itself can influence the stereochemical outcome of reactions at adjacent centers, a feature of considerable interest in asymmetric synthesis.
The compound serves as a scaffold for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The inherent functionalities allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug discovery programs. The combination of an aromatic ring, a carboxylic acid, and a sulfonamide group provides a platform for designing molecules with specific binding properties to biological targets.
Foundational Aspects and Historical Trajectories in Chemical Literature
While a singular, seminal publication detailing the first synthesis of this compound is not readily apparent in historical chemical literature, its preparation can be understood through the foundational principles of N-acylation of amino acids. The general and well-established method for the synthesis of N-sulfonylated amino acids involves the reaction of an amino acid with a sulfonyl chloride in the presence of a base.
Historically, the protection of amino acids has been a cornerstone of peptide synthesis and the development of amino acid-based pharmaceuticals. The use of sulfonyl chlorides for this purpose dates back to the early 20th century. It is highly probable that this compound was first synthesized using a variation of this classical approach, reacting phenylglycine with benzenesulfonyl chloride.
The reaction is typically carried out in an aqueous alkaline medium, where the amino group of phenylglycine acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. The base serves to neutralize the hydrochloric acid formed during the reaction and to deprotonate the amino group, enhancing its nucleophilicity.
Table 1: Foundational Synthesis of N-Sulfonylated Amino Acids
| Reactant 1 | Reactant 2 | Reagents | Product Type |
| Amino Acid | Sulfonyl Chloride | Base (e.g., NaOH, Na2CO3), Water | N-Sulfonylated Amino Acid |
This straightforward and efficient method has been the bedrock for the preparation of a vast array of N-sulfonylated amino acids, including, presumably, the first synthesis of this compound.
Current Research Landscape and Emerging Themes for this compound Derivatives
The current research landscape for derivatives of this compound is expanding, with a significant focus on their potential biological activities. While research on the parent compound is specific, the broader class of N-sulfonylated amino acid derivatives is an active area of investigation, providing insights into the emerging themes for its derivatives.
A prominent theme is the exploration of these derivatives as antimicrobial and anti-inflammatory agents. Research on benzenesulphonamide derivatives bearing carboxamide functionalities has shown promising results in these areas. researchgate.netnih.govnih.gov By modifying the carboxylic acid group of this compound to form amides, esters, and other derivatives, researchers can tune the compound's lipophilicity and steric properties, which can, in turn, influence its biological activity.
For instance, the synthesis of novel carboxamides from N-sulfonylated amino acids has yielded compounds with significant anti-inflammatory and antimicrobial activities. researchgate.netnih.govnih.gov This suggests that derivatives of this compound could be valuable leads in the development of new therapeutic agents.
Table 2: Investigated Biological Activities of Related Benzenesulphonamide Derivatives
| Derivative Class | Biological Activity Investigated | Key Findings |
| Carboxamides of N-sulfonylated amino acids | Anti-inflammatory, Antimicrobial | Significant inhibition of inflammation and potent activity against various bacterial and fungal strains. researchgate.netnih.govnih.gov |
Another emerging theme is the use of this compound derivatives in asymmetric catalysis. The chiral nature of the parent compound makes it an attractive ligand for metal-catalyzed reactions. By coordinating to a metal center, derivatives of this compound can create a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.
The exploration of these derivatives in materials science is also a nascent but promising field. The rigid backbone and potential for hydrogen bonding make these molecules interesting candidates for the development of novel polymers and supramolecular assemblies with unique properties.
Structure
3D Structure
Properties
IUPAC Name |
2-(benzenesulfonamido)-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c16-14(17)13(11-7-3-1-4-8-11)15-20(18,19)12-9-5-2-6-10-12/h1-10,13,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBGCXNTFZBQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to Phenyl Phenylsulfonyl Amino Acetic Acid and Its Analogues
Classical Synthetic Routes and Precursor Utilization
The foundational methods for synthesizing the Phenyl[(phenylsulfonyl)amino]acetic acid scaffold rely on robust and well-established reactions. These routes prioritize the efficient assembly of the core structure from readily available precursors, focusing on the formation of the key sulfonamide linkage and the incorporation of the phenylacetic acid backbone.
Amine-Sulfonyl Chloride Condensation Pathways
The most direct and conventional method for constructing the N-S bond in this compound is the condensation reaction between an amino group and a sulfonyl chloride. ijarsct.co.incbijournal.com This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis. cbijournal.com In this specific case, the pathway involves the reaction of an α-amino acid precursor, phenylglycine, with benzenesulfonyl chloride.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the condensation. cbijournal.com A variety of organic or inorganic bases can be employed, with pyridine and triethylamine being common choices in organic solvents. The nucleophilicity of the amine is a critical factor; primary amines like the one in phenylglycine are generally highly reactive towards sulfonyl chlorides. ijarsct.co.incbijournal.com The choice of solvent and base can be optimized to maximize yield and facilitate product purification. For instance, Youn et al. reported quantitative yields for the reaction between p-toluidine and tosylchloride using pyridine as a base, highlighting the efficiency of this pathway for aryl amines. cbijournal.com
Table 1: Typical Conditions for Amine-Sulfonyl Chloride Condensation
| Precursor 1 | Precursor 2 | Base | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|---|
| Phenylglycine | Benzenesulfonyl chloride | Pyridine | Dichloromethane (DCM) | 0-25 °C | High |
| Phenylglycine Methyl Ester | Benzenesulfonyl chloride | Triethylamine | Acetonitrile | Room Temp. | Good to Excellent |
This table presents plausible reaction conditions based on general sulfonamide synthesis protocols.
Introduction of the Acetic Acid Moiety
The acetic acid portion of the target molecule can be incorporated at different stages of the synthesis, defining two primary strategic approaches.
Starting from a Precursor Containing the Acetic Acid Moiety: The most straightforward strategy involves using a precursor that already contains the α-phenylacetic acid structure. Phenylglycine (α-aminophenylacetic acid) is the ideal starting material for this approach. The synthesis of phenylglycine itself can be achieved through various classical methods, such as the Strecker synthesis starting from benzaldehyde, ammonia (B1221849), and hydrogen cyanide, followed by hydrolysis of the resulting α-aminonitrile. orgsyn.orgnih.gov Another route to phenylglycine involves the amination of α-bromophenylacetic acid with ammonia. orgsyn.org Once phenylglycine is obtained, the synthesis is completed by the N-sulfonylation reaction described previously.
Late-Stage Introduction of the Acetic Acid Group: An alternative, though often more complex, strategy involves forming the N-phenyl benzenesulfonamide bond first, followed by the introduction of the acetic acid group. This could theoretically be achieved by alkylating N-phenylbenzenesulfonamide with a reagent like ethyl bromoacetate in the presence of a strong base to deprotonate the sulfonamide nitrogen. The resulting ester would then be hydrolyzed to yield the final carboxylic acid. This approach is less common for this specific target due to the ready availability of phenylglycine.
Multi-Component Reactions (MCRs) in Scaffold Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer an efficient and atom-economical approach to complex molecules. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, established MCRs for α-amino acid synthesis can be adapted.
The Strecker reaction , the first MCR described, involves the reaction of an aldehyde (benzaldehyde), an amine (or ammonia), and a cyanide source to produce an α-amino nitrile, which is then hydrolyzed to the corresponding α-amino acid. nih.gov To synthesize the target molecule via this route, one could envision a modified Strecker reaction using benzaldehyde, a cyanide source, and benzenesulfonamide as the amine component. The success of this approach would depend on the nucleophilicity and reactivity of the sulfonamide under the reaction conditions.
Another powerful MCR is the Ugi reaction , which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. A plausible Ugi-based approach could involve the reaction of benzaldehyde, benzenesulfonamide, an isocyanoacetate derivative, and a suitable acid catalyst to assemble the core scaffold in a single step. These MCR strategies offer elegant and convergent pathways to the target molecule and its analogues, even if they require significant optimization. nih.gov
Advanced and Stereoselective Synthesis of this compound Derivatives
The α-carbon in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. For many applications, particularly in medicinal chemistry, obtaining the molecule in an enantiomerically pure form is crucial. tcichemicals.com Advanced synthetic methods focus on controlling this stereochemistry to selectively produce one enantiomer over the other.
Asymmetric Synthetic Approaches and Enantioselective Transformations
Asymmetric synthesis aims to create chiral molecules from achiral or racemic precursors using chiral catalysts or reagents. tcichemicals.com Several catalytic asymmetric routes are applicable to the synthesis of unnatural α-amino acids and could be adapted for the target molecule. nih.gov
One prominent strategy is the asymmetric hydrogenation of a prochiral precursor. For example, an α,β-unsaturated derivative of the target molecule could be hydrogenated using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine ligands) to introduce the hydrogen atom stereoselectively, setting the desired configuration at the α-carbon.
Another powerful modern technique is the enantioconvergent cross-coupling of racemic starting materials. A method developed for unnatural α-amino acids involves the nickel-catalyzed coupling of racemic α-bromo esters with organozinc reagents. nih.gov A similar strategy could be envisioned where a racemic α-bromo-N-(phenylsulfonyl)phenylacetamide is coupled with a suitable nucleophile in the presence of a chiral nickel catalyst, leading to an enantioenriched product. These methods are at the forefront of synthetic chemistry, offering high levels of enantioselectivity under mild conditions. nih.gov
Chiral Auxiliary-Mediated Syntheses
One of the most reliable and widely used methods for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantioenriched product. wikipedia.org
For the synthesis of chiral this compound, a common strategy would involve an oxazolidinone auxiliary , popularized by David A. Evans. The synthesis could proceed as follows:
Phenylacetic acid is coupled to a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form an N-acyloxazolidinone.
The α-carbon of this adduct is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral enolate.
The enolate is then reacted with an electrophilic aminating agent, followed by N-sulfonylation with benzenesulfonyl chloride. The steric bulk of the chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to high diastereoselectivity.
Finally, the chiral auxiliary is cleaved, typically via hydrolysis, to afford the desired enantiomer of this compound.
Other auxiliaries, such as those based on pseudoephedrine or camphorsultam, can also be employed to achieve similar levels of stereocontrol in alkylation or amination reactions. wikipedia.org
Table 2: Common Chiral Auxiliaries and Their Application
| Chiral Auxiliary | Key Transformation | Typical Stereoselectivity | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Asymmetric Alkylation, Aldol (B89426) Reactions | High (often >95% de) | wikipedia.org |
| Pseudoephedrine | Asymmetric Alkylation of Amides | High | wikipedia.org |
| Camphorsultam | Asymmetric Diels-Alder, Alkylation | High |
Enantioselective Organocatalysis and Transition Metal-Catalyzed Asymmetric Synthesis
The asymmetric synthesis of α-amino acids, including N-sulfonylated structures like this compound, is a cornerstone of modern organic chemistry. Both organocatalysis and transition-metal catalysis offer powerful tools to achieve high enantioselectivity.
Organocatalysis: This field utilizes small, chiral organic molecules to catalyze asymmetric transformations. For the synthesis of α-amino acid derivatives, several approaches have proven effective. Chiral phosphoric acids, for example, have been used to promote enantioselective Ugi reactions, a multicomponent process that assembles α-amido amides from an aldehyde, amine, carboxylic acid, and isocyanide. rsc.orguniurb.it Similarly, Cinchona alkaloids are employed as accessible organocatalysts for the electrophilic α-selenation of masked α-amino acid precursors like azlactones, yielding functionalized amino acid derivatives with good enantioselectivity. nih.gov Another strategy involves the addition of oxazolones to electrophiles such as 1,1-bis(phenylsulfonyl)ethylene, catalyzed by chiral bases or thioureas, to afford quaternary α-amino acids in excellent yields and enantioselectivities. nih.gov These methods often operate under mild conditions and avoid the use of toxic metals. acs.orgrsc.org
Transition Metal-Catalyzed Asymmetric Synthesis: Transition metal complexes are widely used to construct chiral centers with high fidelity. nih.govnih.govrsc.org A notable strategy involves the alkylation of chiral Ni(II) complexes of glycine (B1666218) Schiff bases. nih.gov These complexes serve as practical glycine equivalents, and their alkylation proceeds with high diastereoselectivity, which is thermodynamically controlled. This methodology is particularly useful for large-scale synthesis of a wide variety of α-amino acids. nih.gov Copper complexes, often paired with N-heterocyclic carbene ligands, have also been developed for the asymmetric synthesis of related structures, demonstrating the versatility of transition metals in forging C-N and C-C bonds with precise stereocontrol. nih.gov
Convergent and Divergent Synthetic Strategies
The construction of complex molecular architectures based on the this compound framework relies on strategic planning, often employing convergent or divergent synthetic routes.
Synthesis of Complex this compound Scaffolds
A divergent synthesis , conversely, starts from a common intermediate that is progressively modified to create a library of structurally related compounds. This strategy is highly valuable in medicinal chemistry for structure-activity relationship studies. For instance, a divergent approach has been successfully developed for 5-sulfonyl-substituted uracil derivatives, where a common precursor is functionalized to produce a wide array of analogues with high yields. nih.gov This principle can be applied to a core this compound scaffold, allowing for systematic variation of the phenyl and phenylsulfonyl rings.
Derivatization and Functionalization Strategies
Derivatization and functionalization are key to expanding the chemical space accessible from a core molecule and tuning its properties.
One advanced strategy for functionalization is the use of photoredox-mediated C–O bond activation. This method allows for the use of ubiquitous aliphatic alcohols as radical precursors for introduction into an amino acid backbone under redox-neutral conditions. nih.gov For example, a chiral glyoxylate-derived N-sulfinyl imine can act as a radical acceptor, enabling the synthesis of a range of functionalized unnatural α-amino acids with excellent stereoselectivity. nih.govineosopen.org
Another common derivatization involves the reaction of the amino acid's functional groups. For analytical purposes, amino acids can be derivatized with phenylisothiocyanate to form phenylthiocarbamyl derivatives, which are readily analyzed by reverse-phase high-performance liquid chromatography (HPLC). nih.gov This highlights how the core structure can be chemically modified for specific applications. Further synthetic transformations can be applied to the carboxylic acid or the N-H group of the sulfonamide to introduce new functionalities or link the molecule to other scaffolds. mdpi.comasianpubs.org
Reaction Conditions and Optimization Protocols
The success of a synthetic route often hinges on the careful optimization of reaction conditions, including the choice of solvent, catalyst, temperature, and pressure.
Solvent Effects and Reaction Catalysis
The solvent plays a critical role in chemical reactions by influencing reactant solubility, reaction rates, and even stereochemical outcomes. In the synthesis of amino acid derivatives, the choice of solvent can dramatically affect yield and purity. For instance, in the electrochemical synthesis of N-phenyl α-amino acids, a study comparing different solvents and supporting electrolytes found that acetonitrile (MeCN) with tetrapropylammonium chloride (TPAC) provided the highest product yield. nih.gov
The effect of different solvent and electrolyte combinations on the yield of anilino(phenyl)acetic acid is summarized in the table below.
| Entry | Solvent | Supporting Electrolyte | Yield (%) |
| 1 | MeCN | TPAC | 92 |
| 2 | MeCN | TPAB | 85 |
| 3 | MeCN | TBABF4 | 81 |
| 4 | n-butanol | TPAC | 75 |
| 5 | n-pentanol | TPAC | 71 |
| This table is based on data from an electrochemical synthesis of anilino(phenyl)acetic acid, a related N-phenyl α-amino acid. nih.gov |
Catalysis is equally crucial. As discussed, both organocatalysts and transition metal complexes are used to accelerate reactions and control stereochemistry. nih.govnih.gov The catalyst's efficiency can also be solvent-dependent. Furthermore, the basicity of reagents and the ionic strength of the solution, both influenced by the solvent, can affect side reactions like racemization. rsc.org
Temperature and Pressure Influence on Reaction Kinetics
Effect of Temperature on Equilibrium Conversion
| Temperature (°C) | Equilibrium Conversion (%) |
|---|---|
| 50 | 63 |
| 60 | 68 |
| 70 | 71 |
| 80 | 75 |
Data from a study on the esterification of nopol with acetic acid. researchgate.net
Pressure is a less commonly varied parameter in standard laboratory synthesis but can have a significant influence on certain reactions, particularly those involving gases or where the transition state has a different volume than the reactants. Theoretical studies of gas-phase reactions, such as the reaction between phenyl and amino radicals, show that rate constants can be strongly dependent on pressure, especially at high temperatures. nih.gov While most solution-phase syntheses of this compound are conducted at atmospheric pressure, high-pressure conditions could be explored to influence reaction rates or equilibria in specific transformations.
Advanced Spectroscopic Characterization and Structural Elucidation of Phenyl Phenylsulfonyl Amino Acetic Acid
Vibrational Spectroscopy for Bond Analysis and Functional Group Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The FT-IR spectrum of Phenyl[(phenylsulfonyl)amino]acetic acid is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural motifs.
The O-H stretch of the carboxylic acid group is typically observed as a broad band in the region of 3300-2500 cm⁻¹. The N-H stretching vibration of the sulfonamide group is expected to appear in the range of 3300-3200 cm⁻¹. Aromatic C-H stretching vibrations are anticipated to be found between 3100 and 3000 cm⁻¹. The carbonyl (C=O) stretching of the carboxylic acid is a strong, sharp band typically located in the 1725-1700 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are characteristic and appear as two strong bands, typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The C-N stretching and aromatic C=C bending vibrations contribute to the fingerprint region of the spectrum, providing further structural confirmation.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| 3300-3200 | N-H stretch | Sulfonamide |
| 3100-3000 | Aromatic C-H stretch | Phenyl Rings |
| 1725-1700 (strong) | C=O stretch | Carboxylic Acid |
| 1350-1300 (strong) | Asymmetric SO₂ stretch | Sulfonyl |
| 1160-1140 (strong) | Symmetric SO₂ stretch | Sulfonyl |
| 1600-1450 | Aromatic C=C bending | Phenyl Rings |
| 1300-1200 | C-N stretch | Amine |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric vibrations of the aromatic rings are expected to produce strong signals in the FT-Raman spectrum. The symmetric stretch of the sulfonyl group is also typically Raman active. In contrast, the O-H and N-H stretching vibrations, which are prominent in the FT-IR spectrum, are generally weaker in the Raman spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the aromatic protons on the two phenyl rings are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The specific splitting patterns of these signals would depend on the substitution pattern and coupling with adjacent protons. The methine proton (α-carbon) is anticipated to resonate as a singlet or a doublet, depending on the coupling with the adjacent N-H proton, in the region of δ 5.0-5.5 ppm. The N-H proton of the sulfonamide is expected to appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The carboxylic acid proton is the most deshielded and is expected to be observed as a broad singlet at a chemical shift greater than δ 10 ppm.
Table 2: Expected ¹H-NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Proton Type | Multiplicity (Expected) |
| > 10.0 | Carboxylic Acid (COOH) | broad singlet |
| 7.0 - 8.0 | Aromatic (C₆H₅) | multiplet |
| 5.0 - 5.5 | Methine (α-CH) | singlet or doublet |
| Variable | Amine (NH) | broad singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy
¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C-NMR spectrum of this compound, the carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of δ 170-180 ppm. The aromatic carbons will resonate in the region of δ 120-140 ppm. The α-carbon (methine) is expected to appear in the range of δ 50-60 ppm.
Table 3: Expected ¹³C-NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Carbon Type |
| 170 - 180 | Carbonyl (COOH) |
| 120 - 140 | Aromatic (C₆H₅) |
| 50 - 60 | Methine (α-CH) |
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
While specific experimental 2D NMR data for this compound is not widely available in public literature, the application of these techniques would be crucial for definitive structural assignment.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons, helping to assign the signals within the aromatic spin systems and confirming the connectivity between the methine proton and the N-H proton.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbons. This would allow for the unambiguous assignment of the protonated carbons in the molecule, such as the methine carbon and the aromatic C-H carbons.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the different functional groups, for instance, by observing correlations from the methine proton to the carbons of the phenyl ring and the carbonyl carbon.
The combined application of these spectroscopic methods provides a comprehensive and detailed structural characterization of this compound, allowing for the confirmation of its functional groups, bonding network, and the specific chemical environment of each atom within the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry serves as a fundamental tool for determining the molecular weight and probing the structure of a molecule through its fragmentation patterns. For this compound, high-resolution mass spectrometry provides precise molecular weight information, while electron ionization mass spectrometry would offer insights into its structural stability and fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a compound through highly accurate mass measurements of its molecular ions. For this compound (molecular formula C₁₄H₁₃NO₄S), the monoisotopic mass is calculated to be 291.05652 Da. HRMS analysis, typically using electrospray ionization (ESI), would identify this compound through the detection of its protonated molecule ([M+H]⁺), sodium adduct ([M+Na]⁺), or deprotonated molecule ([M-H]⁻), among other species.
Predicted accurate mass values for various adducts of this compound are essential for its unambiguous identification in complex mixtures. These predicted values serve as a reference for experimental analysis.
Table 1: Predicted HRMS Adducts for C₁₄H₁₃NO₄S
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 292.06380 |
| [M+Na]⁺ | 314.04574 |
| [M+K]⁺ | 330.01968 |
| [M+NH₄]⁺ | 309.09034 |
Electron Ionization Mass Spectrometry (EIMS)
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of structure and insights into intermolecular interactions.
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from SCXRD. This analysis helps in understanding the nature and extent of interactions such as hydrogen bonds, van der Waals forces, and other close contacts that dictate the crystal packing. As no definitive crystal structure data for this compound is publicly available, a Hirshfeld surface analysis and a detailed discussion of its specific intermolecular interactions cannot be performed.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, including UV-Visible absorption and fluorescence emission techniques, provides information about the electronic transitions within a molecule and is highly dependent on the molecular structure and environment.
A search of scientific databases did not yield specific experimental data on the electronic absorption (UV-Vis) or emission (fluorescence) spectra for this compound. Therefore, details regarding its absorption maxima (λₘₐₓ), molar absorptivity (ε), and fluorescence properties are not available at this time.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption properties of this compound are determined by the chromophoric systems present within its molecular structure, namely the two phenyl rings and the sulfonyl group. While specific experimental UV-Vis spectral data for this compound is not extensively reported in the scientific literature, the expected absorption characteristics can be inferred from the nature of these chromophores.
The primary electronic transitions expected for this molecule are π → π* transitions associated with the aromatic rings. Unsubstituted benzene (B151609) typically exhibits a strong absorption band (the E2-band) around 204 nm and a weaker, vibrationally-structured band (the B-band) around 254 nm. In this compound, the presence of the -CH(COOH)NHSO2- substituent on one phenyl ring and the -SO2NHCH(COOH)- group on the other will influence the positions and intensities of these bands.
The sulfonyl group (-SO2-) itself is not a strong chromophore in the near-UV region. However, its electron-withdrawing nature can cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption bands of the phenyl rings to which it is attached. The non-bonding electrons on the nitrogen and oxygen atoms could potentially lead to n → π* transitions, although these are generally much weaker than π → π* transitions and may be obscured by the stronger absorptions of the aromatic systems.
Given these structural features, it is anticipated that the UV-Vis spectrum of this compound, when measured in a suitable solvent such as ethanol (B145695) or acetonitrile, would display strong absorption in the 200-280 nm region. The spectrum would likely be a composite of the shifted B and E bands of the two phenyl rings, potentially appearing as a broad absorption band with possible shoulders.
Table 1: Expected UV-Vis Absorption Characteristics of this compound
| Chromophore | Expected Transition | Approximate Wavelength (λmax) | Notes |
|---|---|---|---|
| Phenyl Rings | π → π* (E-band) | 200-230 nm | Expected to be intense. |
| Phenyl Rings | π → π* (B-band) | 250-280 nm | Weaker intensity, may show fine structure. |
Note: This table is based on theoretical expectations for the constituent chromophores and not on experimentally measured data for the entire molecule.
Fluorescence Spectroscopy (if applicable to derivatives)
The intrinsic fluorescence of this compound has not been documented in the available scientific literature. Typically, compounds with simple phenyl and sulfonyl groups are not strongly fluorescent. However, the introduction of specific fluorophoric moieties through derivatization of the amino acid structure can yield highly fluorescent compounds. This is a common strategy in analytical and biological chemistry to label molecules for sensitive detection.
A prominent example of this is the derivatization of amino acids with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). This reagent reacts with the primary or secondary amino group of an amino acid to form a stable N-dansyl sulfonamide adduct that is intensely fluorescent. nih.govresearchgate.net The resulting dansyl derivatives exhibit strong emission in the blue-green region of the visible spectrum, making them easily detectable even at low concentrations. nih.govresearchgate.net
The fluorescence of these dansyl-amino acid derivatives is highly sensitive to the polarity of their local environment. semanticscholar.org This property has been widely exploited in biochemical studies to probe protein structure and dynamics. wikipedia.org For instance, the fluorescence quantum yield and the position of the emission maximum can change significantly when the dansyl-labeled amino acid moves from an aqueous environment to a nonpolar protein interior. semanticscholar.org
While no specific fluorescence data for a dansyl derivative of this compound is available, the general photophysical properties of other dansylated amino acids can be considered representative. For example, dansyl glycine (B1666218) exhibits an excitation maximum around 324 nm and an emission maximum around 559 nm. researchgate.net
Table 2: Representative Photophysical Data for Dansylated Amino Acids
| Derivative | Excitation Maxima (λex) | Emission Maxima (λem) | Solvent |
|---|---|---|---|
| Dansyl Glycine | 324 nm | 559 nm | Not specified researchgate.net |
The derivatization with fluorophores like the dansyl group demonstrates that while the parent compound, this compound, may not be fluorescent, its structure is amenable to modification to create derivatives with strong and useful fluorescence properties. nih.govmdpi.com
Computational Chemistry and Theoretical Investigations of Phenyl Phenylsulfonyl Amino Acetic Acid
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to modern computational chemistry, offering detailed information about molecular systems. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. This method is favored for its balance of accuracy and computational efficiency. For molecules similar to Phenyl[(phenylsulfonyl)amino]acetic acid, DFT calculations, particularly using the B3LYP functional, are commonly employed to determine geometric parameters, vibrational frequencies, and electronic properties. researchgate.net
Studies on analogous N-sulfonylated amino acids have utilized the B3LYP level of theory combined with basis sets like 6-311++G(d,p) to achieve reliable results. researchgate.net These calculations help in understanding the molecule's stability, reactivity, and potential applications in fields like nonlinear optics. The choice of functional and basis set is critical for obtaining results that correlate well with experimental data.
Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. While often more computationally intensive than DFT, they provide a fundamental understanding of the molecular system. In the study of related compounds like NPLAS, HF methods have been used alongside DFT to compare and validate the results for properties such as geometric structure and electronic characteristics. researchgate.net
The selection of the basis set is a crucial aspect of both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing sulfur and multiple aromatic rings, larger and more flexible basis sets are necessary to accurately describe the electronic distribution. The 6-311++G(d,p) basis set, for instance, includes diffuse functions (++) to account for non-covalent interactions and polarization functions (d,p) to allow for more flexibility in orbital shape, which is essential for an accurate depiction of bonding and reactivity. researchgate.net
Geometry Optimization and Conformational Analysis
Before molecular properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process is known as geometry optimization. For this compound, this would involve finding the minimum energy conformation by systematically adjusting bond lengths, bond angles, and dihedral angles.
Theoretical studies on similar molecules perform conformational analysis to identify the most stable conformers. researchgate.net This is often achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around specific single bonds. For this compound, key rotations would occur around the bonds connecting the phenyl, sulfonyl, amino, and acetic acid moieties. The resulting lowest energy structure, or global minimum, is then used for subsequent calculations of molecular properties.
Electronic Structure and Molecular Orbital Analysis
The electronic properties of a molecule are dictated by the arrangement and energies of its molecular orbitals. Analysis of these orbitals provides deep insights into the molecule's chemical reactivity and kinetic stability.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity.
In studies of analogous compounds, these energies are calculated using methods like DFT. researchgate.net The analysis reveals that the HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl rings, while the LUMO is often distributed over the electron-withdrawing sulfonyl group. This distribution indicates the likely sites for electrophilic and nucleophilic attack.
Table 1: Illustrative Frontier Orbital Energies based on Analogous Compounds
| Property | Energy (eV) |
|---|---|
| HOMO Energy | -7.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 5.7 |
Note: These values are hypothetical and based on typical results for structurally similar N-sulfonylated amino acids.
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. It provides a detailed picture of the bonding and antibonding interactions that contribute to molecular stability.
Table 2: Illustrative NBO Analysis of Key Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N) | π* (S-O) | ~ 5.2 |
| LP (O) | σ* (N-C) | ~ 2.8 |
| π (C=C) Phenyl | π* (C=C) Phenyl | ~ 20.5 |
Note: LP denotes a lone pair orbital. These values are illustrative and represent typical interactions and energies found in similar molecular systems.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a valuable computational tool used to visualize the electron density distribution of a molecule. This visualization helps in predicting how the molecule will interact with other chemical species. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential, typically shown in red, indicate areas with a high electron density and are susceptible to electrophilic attack. Conversely, areas with a positive potential, usually depicted in blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential. For this compound, an MEP map would identify the likely sites for electrophilic and nucleophilic interactions, providing insights into its chemical reactivity.
Vibrational Frequency Calculations and Potential Energy Distribution (PED)
Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically carried out using quantum chemical methods such as Density Functional Theory (DFT). The results provide the frequencies of the normal modes of vibration of the molecule. The Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. For this compound, this analysis would provide a theoretical vibrational spectrum, which could be compared with experimental data to confirm its molecular structure.
Thermodynamic Properties and Reaction Energetics
Computational methods can be used to calculate various thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy. These calculations are often performed at different temperatures to understand the temperature dependence of these properties. Furthermore, reaction energetics, including activation energies and reaction enthalpies, can be computed for reactions involving this compound. This information is crucial for understanding the feasibility and kinetics of its chemical transformations.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Quantum chemical calculations are widely used to predict various spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra. As mentioned in the previous section, IR frequencies can also be predicted. These theoretical predictions are a powerful tool for structural elucidation and confirmation.
Reactivity Descriptors and Fukui Functions
Reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. These include parameters like chemical potential, hardness, softness, and electrophilicity index. Fukui functions are another important tool that helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the calculation of these descriptors and functions would offer a deeper understanding of its chemical behavior.
Non-Linear Optical (NLO) Properties Calculations
Non-linear optical (NLO) properties of molecules are of great interest for applications in optoelectronics. Computational chemistry allows for the calculation of NLO properties such as the first and second hyperpolarizabilities. These calculations can predict whether a molecule has the potential to be an effective NLO material. For this compound, such a study would involve calculating its hyperpolarizability to assess its NLO response.
Reactivity, Reaction Mechanisms, and Synthetic Transformations of Phenyl Phenylsulfonyl Amino Acetic Acid
General Reactivity Profiles of the Sulfonamide and Carboxylic Acid Functionalities
The reactivity of Phenyl[(phenylsulfonyl)amino]acetic acid is primarily governed by the acidic protons of the carboxylic acid and the N-H of the sulfonamide, as well as the electrophilic carbonyl carbon and the sulfonyl sulfur. The phenylsulfonyl group, being strongly electron-withdrawing, significantly influences the acidity of the N-H proton, making it more acidic than in simple amides. This increased acidity allows for facile deprotonation with a suitable base, generating a nucleophilic sulfonamidate anion.
The carboxylic acid moiety exhibits its characteristic reactivity, including deprotonation to form a carboxylate salt, esterification with alcohols under acidic conditions, and conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting activated carbonyl species are susceptible to nucleophilic attack.
The alpha-proton on the carbon atom bearing both the phenyl and the (phenylsulfonyl)amino groups is also acidic. This acidity is enhanced by the adjacent electron-withdrawing phenylsulfonyl group and the phenyl ring. Deprotonation at this position can generate a carbanion, which can then participate in various carbon-carbon bond-forming reactions. Studies on N-sulfonylphenylglycine esters have indicated the presence of an acidic C-H bond adjacent to the nitrogen, which can lead to the formation of imine intermediates under certain conditions. thieme-connect.comresearchgate.net
Table 1: General Reactivity of Functional Groups in this compound
| Functional Group | Reagent/Condition | Expected Reaction |
| Carboxylic Acid | Base (e.g., NaOH) | Deprotonation to form carboxylate salt |
| Alcohol, Acid catalyst | Esterification | |
| SOCl₂, PCl₅ | Conversion to acid chloride | |
| Sulfonamide (N-H) | Base (e.g., NaH) | Deprotonation to form sulfonamidate |
| α-Proton (C-H) | Strong Base (e.g., LDA) | Deprotonation to form carbanion |
| Phenyl Rings | Electrophilic reagents | Electrophilic aromatic substitution |
Oxidation and Reduction Pathways
Specific oxidation and reduction pathways for this compound are not extensively documented in the literature. However, based on the functional groups present, plausible transformations can be predicted.
The carboxylic acid group is generally resistant to further oxidation under standard conditions. The phenyl rings could undergo oxidation under harsh conditions, leading to ring-opening or the formation of phenolic compounds, though this is typically not a controlled process.
Reduction of the carboxylic acid can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amino alcohol. More selective reducing agents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), could also be employed. The phenylsulfonyl group is generally stable to most reducing agents, but under forcing conditions, such as with sodium in liquid ammonia (B1221849) (Birch reduction), reduction of the aromatic ring or even cleavage of the S-N bond might occur.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving this compound can occur at several positions. The activated carboxylic acid, for instance, in the form of an acid chloride or ester, is an excellent electrophile for nucleophilic acyl substitution. Reaction with amines would yield amides, while reaction with alcohols would lead to different esters.
The aryl(sulfonyl)amino group can, in some cases, act as a leaving group in intramolecular nucleophilic substitution reactions. This has been observed with various nitrogen, oxygen, and carbon nucleophiles in related systems.
Cyclization and Rearrangement Reactions
The bifunctional nature of this compound makes it a potential precursor for various cyclization reactions. For instance, intramolecular condensation between the carboxylic acid and the sulfonamide nitrogen under dehydrating conditions could potentially lead to the formation of a cyclic imide-like structure, although this is likely to be a high-energy process.
If the carboxylic acid is converted to an acyl azide, a Curtius rearrangement could be initiated upon heating, leading to the formation of an isocyanate. This reactive intermediate could then undergo further reactions, including intramolecular cyclization if a suitable nucleophile is present on the phenyl ring.
Mechanistic Investigations of Key Transformations
Detailed mechanistic investigations specifically for this compound are not widely available. However, insights can be drawn from studies of similar N-sulfonylamino acids and related compounds.
Elucidation of Reaction Intermediates
In reactions involving the deprotonation of the alpha-carbon, the formation of a resonance-stabilized carbanion is a key intermediate. This intermediate can then react with various electrophiles.
In the context of organocatalysis, N-sulfonylamino acids can react with borane (B79455) reagents to form oxazaborolidinone intermediates. acs.org These intermediates have been shown to be effective promoters for aldol (B89426) reactions. acs.org
Mechanistic studies on the synthesis of sulfonamides have identified various intermediates, including sulfonyl radicals and N-sulfonylphenylglycine ester intermediates, which feature an acidic C-H bond adjacent to the nitrogen. thieme-connect.comresearchgate.netresearchgate.net The deprotonation of this acidic proton can lead to the formation of imine intermediates. thieme-connect.comresearchgate.net
Kinetic and Thermodynamic Aspects of Reactions
Quantitative kinetic and thermodynamic data for reactions of this compound are scarce. However, the electron-withdrawing nature of the phenylsulfonyl group is expected to have a significant impact on the thermodynamics of deprotonation reactions, lowering the pKa of both the N-H and α-C-H protons compared to their non-sulfonated analogs.
The rates of nucleophilic substitution at the carbonyl carbon will be influenced by the steric bulk of the phenyl and phenylsulfonylamino groups. Similarly, the kinetics of reactions involving the sulfonamide moiety will be affected by the electronic properties of the phenylsulfonyl group.
Hammett–Brønsted Correlations and Substituent Effects
The electronic properties of substituents on both the phenyl ring of the phenylglycine moiety and the phenylsulfonyl group significantly influence the reactivity of this compound. While specific Hammett and Brønsted correlation studies directly on this molecule are not extensively documented in publicly available literature, the principles of these linear free-energy relationships can be applied to understand and predict its chemical behavior based on studies of structurally related compounds.
The acidity of the carboxylic acid group and the N-H proton of the sulfonamide are particularly sensitive to substituent effects. Electron-withdrawing groups on either phenyl ring are expected to increase the acidity of both protons by stabilizing the corresponding conjugate bases through inductive and resonance effects. Conversely, electron-donating groups would decrease acidity.
Quantitative Structure-Activity Relationship (QSAR) studies on related N-phenylsulfonyl amino acid derivatives have demonstrated the importance of electronic parameters in determining their biological activities, which are intrinsically linked to their chemical reactivity. For instance, studies on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives as matrix metalloproteinase inhibitors and N-p-tolyl/phenylsulfonyl L-amino acid thiolester derivatives with neurotrophic activities have shown that molecular descriptors related to electronic properties are crucial for their inhibitory or protective effects. nih.govresearchgate.net These findings underscore the significant role that substituent-induced electronic changes play in the reactivity and function of this class of compounds.
The Hammett equation, log(k/k₀) = ρσ, provides a framework for quantifying these substituent effects on reaction rates (k) or equilibrium constants relative to the unsubstituted compound (k₀). The reaction constant (ρ) indicates the sensitivity of the reaction to substituent effects, while the substituent constant (σ) quantifies the electronic effect of a particular substituent. For reactions involving this compound, a positive ρ value would be expected for reactions where negative charge is built up in the transition state, such as the deprotonation of the carboxylic acid, as this process is favored by electron-withdrawing substituents.
The following interactive table provides representative Hammett σ constants for common substituents, which can be used to predict their electronic influence on the reactivity of the aromatic rings in this compound.
| Substituent | σ_meta | σ_para | Electronic Effect |
| -NO₂ | 0.71 | 0.78 | Strong Electron-Withdrawing |
| -CN | 0.56 | 0.66 | Strong Electron-Withdrawing |
| -Cl | 0.37 | 0.23 | Inductively Electron-Withdrawing |
| -Br | 0.39 | 0.23 | Inductively Electron-Withdrawing |
| -H | 0.00 | 0.00 | Neutral |
| -CH₃ | -0.07 | -0.17 | Weak Electron-Donating |
| -OCH₃ | 0.12 | -0.27 | Resonance Electron-Donating |
| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating |
Derivatization at the Acetic Acid Moiety
The carboxylic acid group of this compound is a primary site for derivatization, allowing for the synthesis of esters, amides, and other related compounds. These transformations typically proceed through standard protocols for N-protected amino acids.
Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst or a coupling agent. Common methods include Fischer esterification with an excess of alcohol and a catalytic amount of a strong acid like sulfuric acid, or the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
Amidation: The formation of amides from the carboxylic acid moiety is another key transformation. This can be achieved by reacting the acid with a primary or secondary amine using a variety of coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Commonly employed coupling agents include carbodiimides (DCC, EDAC), and phosphonium- or uronium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).
The general schemes for these derivatizations are presented below:
Esterification Reaction:
Where R represents the Phenyl[(phenylsulfonyl)amino]acetyl group.
Amidation Reaction:
Where R represents the Phenyl[(phenylsulfonyl)amino]acetyl group.
Transformations Involving the Phenyl and Sulfonyl Moieties
The two phenyl rings and the sulfonyl group in this compound offer additional opportunities for synthetic modification, although these transformations can be more challenging due to the potential for competing reactions at other sites.
Reactions of the Phenyl Rings: Both the phenyl ring of the phenylglycine unit and the phenyl ring of the sulfonyl group can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents will govern the position of the incoming electrophile.
The -CH(COOH)NHSO₂Ph group on the first phenyl ring is generally considered to be deactivating and ortho-, para-directing for electrophilic substitution due to the electron-withdrawing nature of the sulfonyl group and the steric bulk.
The -SO₂NHCH(Ph)COOH group on the second phenyl ring is strongly deactivating and meta-directing due to the powerful electron-withdrawing sulfonyl group.
Typical electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (using a halogen and a Lewis acid catalyst), and Friedel-Crafts acylation or alkylation (using an acyl or alkyl halide with a Lewis acid catalyst). wikipedia.orgmasterorganicchemistry.combyjus.com The conditions for these reactions would need to be carefully controlled to avoid degradation of the amino acid moiety.
Reactions of the Sulfonyl Moiety: The sulfonamide bond (N-S) is generally stable. However, it can be cleaved under specific reductive or hydrolytic conditions. Reductive cleavage can be achieved using reagents such as sodium in liquid ammonia or other strong reducing agents. Hydrolytic cleavage of the sulfonamide bond typically requires harsh acidic or basic conditions.
A summary of potential transformations is provided in the following table:
| Moiety | Reaction Type | Reagents and Conditions | Potential Products |
| Phenyl Rings | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitro-substituted derivatives |
| Br₂/FeBr₃ | Bromo-substituted derivatives | ||
| RCOCl/AlCl₃ | Acyl-substituted derivatives | ||
| Sulfonyl Group | Reductive Cleavage of N-S bond | Na/NH₃ | Phenylglycine and benzenesulfinic acid |
| Hydrolytic Cleavage of N-S bond | Strong Acid or Base, Heat | Phenylglycine and benzenesulfonic acid |
Applications of Phenyl Phenylsulfonyl Amino Acetic Acid in Advanced Organic Synthesis and Materials Chemistry
Phenyl[(phenylsulfonyl)amino]acetic acid as a Crucial Building Block in Organic Synthesis
The structural features of this compound make it an ideal starting material for the synthesis of diverse and complex organic molecules. The presence of carboxylic acid, a secondary sulfonamide, and two phenyl rings allows for a wide range of chemical transformations.
Heterocyclic compounds are fundamental to medicinal chemistry, forming the core of many pharmaceutical agents. This compound serves as a key precursor for several classes of heterocycles, primarily through its participation in multicomponent reactions (MCRs) that generate intermediates ripe for cyclization.
Multicomponent reactions like the Ugi and Passerini reactions are powerful tools for rapidly building molecular complexity. nih.govnih.gov In these reactions, an amino acid can serve as the carboxylic acid component. mdpi.com The use of this compound in an Ugi-type reaction, for example, would involve reacting it with an aldehyde, an isocyanide, and an amine. The resulting adduct contains all the necessary functionalities for a subsequent intramolecular cyclization step, often referred to as an Ugi Deprotection-Cyclization (UDC) strategy. beilstein-journals.org This approach provides a streamlined route to important heterocyclic scaffolds such as:
Diketopiperazines (DKPs): These six-membered rings are formed by the condensation of two amino acids and are common motifs in natural products with a wide range of biological activities. researchgate.netnih.gov By using the target compound as one of the amino acid components, a DKP with an N-phenylsulfonyl group can be synthesized. This sulfonyl group not only influences the conformation of the ring but also provides a handle for further chemical modification. wikipedia.org
Benzodiazepines: This class of seven-membered heterocycles is renowned for its therapeutic applications. Synthetic strategies combining the Ugi reaction with post-condensation modifications can produce complex fused benzodiazepine (B76468) cores. nih.govbeilstein-journals.org
Piperazinones: As with benzodiazepines, the Ugi reaction adducts derived from N-sulfonylated amino acids can be designed to cyclize into piperazinone frameworks, which are prevalent in many marketed drugs. nih.gov
The general scheme for this process is outlined in the table below.
| Reaction Type | Reactants | Intermediate | Final Heterocycle |
| Ugi Reaction / Cyclization | This compound, Aldehyde, Isocyanide, Amine | Linear Ugi Adduct | Diketopiperazine, Benzodiazepine, Piperazinone |
| Passerini Reaction / Cyclization | This compound, Aldehyde, Isocyanide | α-Acyloxy Amide Adduct | Depsipeptides, Modified Heterocycles |
In multi-step synthesis, a starting material is sequentially transformed through various intermediates to yield a final target molecule. mdpi.com this compound is particularly valuable in this context as a chiral building block or "synthon." The phenylglycine core provides a defined stereocenter, while the phenylsulfonyl group acts as a robust protecting group for the nitrogen atom.
A key application is its use as a chiral auxiliary. In asymmetric synthesis, a chiral auxiliary is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. Phenylglycine derivatives have been successfully used to control the stereoselective synthesis of β-lactams (2-azetidinones), which form the core of penicillin and cephalosporin (B10832234) antibiotics. scispace.com In such a synthesis, the chiral center of the this compound directs the formation of new stereocenters with high diastereoselectivity. After the key bond-forming step, the auxiliary can be cleaved and removed, having fulfilled its role.
Furthermore, the compound can serve as the foundational block for the total synthesis of complex natural products. Chiral templates based on diphenyloxazinone glycinates, which share a structural resemblance to the target compound, have been employed in the asymmetric synthesis of intricate molecules like cylindrospermopsin. nih.gov This strategy involves alkylating the amino acid derivative and then using it to set the stereochemistry for the rest of the molecule through a series of subsequent reactions. The phenylsulfonyl group offers excellent stability to a wide range of reaction conditions, making it superior to more labile protecting groups in a lengthy synthetic campaign.
Role in Peptide Chemistry and Modified Amino Acid Synthesis
The boundary between small molecules and biologics is increasingly blurred, with synthetic peptides and their mimics playing a crucial role in modern drug discovery. This compound provides a unique entry point into this chemical space.
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. researchgate.net Incorporating unnatural amino acids is a cornerstone of this strategy.
The introduction of a sulfonamide bond into a peptide backbone is a well-established method to increase resistance to proteases, which readily cleave natural amide bonds. researchgate.net By using this compound in a standard peptide synthesis protocol, the phenylsulfonyl group can be incorporated to create a "sulfonopeptide." nih.gov This modification can significantly enhance the therapeutic potential of a peptide by extending its half-life in vivo.
Moreover, the bulky and conformationally restricting nature of the phenylglycine core, coupled with the N-sulfonyl group, can force the peptide backbone to adopt specific secondary structures, such as β-turns. baranlab.org This conformational constraint is highly desirable in drug design, as it can lock the peptide into its bioactive shape, leading to higher potency and selectivity for its target receptor. N-farnesylation of peptides has been shown to increase bioavailability, and the principle of using a bulky, lipophilic N-substituent like the phenylsulfonyl group follows a similar logic to improve membrane transport. nih.gov
Unnatural amino acids are powerful tools for probing biological systems and developing novel therapeutics. wikipedia.org this compound can serve as a versatile scaffold for the creation of new, more complex unnatural amino acid derivatives. The existing structure offers multiple sites for chemical modification:
Carboxyl Group Derivatization: The carboxylic acid can be readily converted into esters, amides, or other functional groups. This allows it to be coupled with other molecules or used as a handle for attachment to a solid support for further synthesis. nih.gov
Aromatic Ring Functionalization: Both the phenyl ring of the glycine (B1666218) moiety and the phenyl ring of the sulfonyl group are amenable to electrophilic aromatic substitution. This allows for the introduction of a wide array of substituents (e.g., halogens, nitro groups, alkyl groups), creating a library of derivatives with diverse electronic and steric properties.
Side-Chain Modification: While the primary side chain is a phenyl group, advanced C-H functionalization techniques could potentially be used to modify this ring, further expanding the diversity of accessible structures. mdpi.com
A notable example of using a phenylglycine derivative to create other chiral molecules is the development of a chiral sulfinyl transfer agent. nih.gov This reagent, derived from phenylglycine, allows for the highly enantioselective synthesis of a broad range of chiral sulfinamides, demonstrating how the stereochemical information from the parent amino acid can be effectively transferred to a new class of compounds. nih.gov
Ligand Design and Application in Catalysis
Asymmetric catalysis, where a small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product, is a cornerstone of modern organic synthesis. The design of effective chiral ligands is central to this field. This compound possesses the key structural features of a successful chiral ligand: a defined stereocenter, rigid structural elements, and heteroatoms (N, O, S) capable of coordinating to a metal center.
Derivatives of amino acids are frequently used as chiral ligands for transition-metal-catalyzed reactions. nih.gov Specifically, chiral sulfonamides have proven to be effective ligands in a variety of asymmetric transformations. A phenylglycine-derived chiral sulfinyl transfer agent has been developed that facilitates the synthesis of diverse chiral molecules with excellent enantiomeric excess. nih.gov This demonstrates that the stereochemical information encoded in the phenylglycine backbone can be effectively relayed during a chemical transformation.
The combination of the chiral phenylglycine scaffold with the coordinating sulfonyl group makes this compound an attractive candidate for development into a new class of chiral ligands. By modifying the carboxylic acid to an alcohol or phosphine, or by functionalizing the phenyl rings, it is possible to tune the ligand's steric and electronic properties to optimize its performance in catalytic reactions such as asymmetric hydrogenations, alkylations, or cross-coupling reactions.
Asymmetric Ligands for Metal-Catalyzed Reactions
The molecular architecture of this compound makes it a promising candidate for a chiral ligand in transition-metal-catalyzed asymmetric synthesis. Chiral ligands are crucial for inducing enantioselectivity, and those derived from natural sources like amino acids are particularly valuable. sigmaaldrich.com The effectiveness of such ligands stems from their ability to form stable complexes with a metal center, creating a well-defined chiral environment that directs the stereochemical outcome of a reaction.
In this compound, the carboxylate group and the sulfonamide moiety can act as bidentate coordinating sites for a metal ion. This coordination, combined with the steric hindrance provided by the phenyl and phenylsulfonyl groups, can generate a highly organized and asymmetric catalytic pocket. This principle is leveraged in a wide array of transition-metal-catalyzed transformations. For instance, N-sulfonylamino acid derivatives have been explored as ligands in reactions critical to modern organic synthesis. researchgate.net
| Metal Catalyst | Reaction Type | Role of Ligand | Potential Outcome |
|---|---|---|---|
| Palladium (Pd) | Cross-Coupling (e.g., Suzuki, Heck) | Controls enantioselectivity by creating a chiral environment around the metal center. | Synthesis of enantioenriched biaryls and other complex chiral molecules. |
| Rhodium (Rh) / Ruthenium (Ru) | Asymmetric Hydrogenation | Forms a rigid chiral complex that facilitates the stereoselective addition of hydrogen to a prochiral substrate. | Production of chiral alcohols, amines, or acids with high enantiomeric excess. nih.gov |
| Copper (Cu) / Nickel (Ni) | Conjugate Addition / Alkylation | Coordinates to the metal, influencing the facial selectivity of nucleophilic attack on an electrophile. nih.gov | Formation of new carbon-carbon bonds with precise stereocontrol. |
The sulfonamide moiety is particularly important as its electronic properties and steric bulk can be fine-tuned by modifying the aryl group, allowing for the systematic optimization of the ligand for a specific catalytic transformation.
Organocatalytic Applications
Beyond coordinating with metals, this compound possesses the requisite functionalities to act as an organocatalyst. Organocatalysis, which uses small, metal-free organic molecules to accelerate chemical reactions, has become a cornerstone of green and sustainable chemistry. umb.edu Chiral Brønsted acids and hydrogen-bond donors are prominent classes of organocatalysts, and this compound fits both profiles. rsc.orgmcgill.ca
The carboxylic acid group provides a source of acidic protons, enabling it to function as a chiral Brønsted acid catalyst. Simultaneously, both the carboxylic acid and the N-H of the sulfonamide can act as hydrogen-bond donors. These interactions can activate electrophiles and organize transition states, leading to high levels of stereocontrol. nih.gov The synergistic action of these groups within a chiral framework is a powerful strategy for asymmetric synthesis. researchgate.net
| Catalysis Mode | Activating Interaction | Potential Application | Example Reaction |
|---|---|---|---|
| Chiral Brønsted Acid | Protonation of a substrate (e.g., imine, carbonyl). | Enantioselective additions, reductions, and cycloadditions. | Friedel-Crafts alkylation of indoles. |
| Hydrogen-Bond Donor | Coordination to an electrophile via H-bonds, lowering its LUMO. | Stereoselective nucleophilic additions. | Michael addition of malonates to enones. |
| Bifunctional Catalysis | Simultaneous activation of both the nucleophile and electrophile. | Complex cascade reactions with high stereocontrol. | Mannich or aldol (B89426) reactions. |
Functional Materials Precursors
The development of advanced polymers with tailored properties is a major goal in materials science. Amino acids and their derivatives are increasingly used as monomers to create biocompatible and functional polymers. nih.govnih.gov this compound can be envisioned as a valuable monomer for synthesizing specialty polymers through condensation polymerization.
Its carboxylic acid group can react with diols or diamines to form polyesters or polyamides, respectively. The incorporation of this bulky, aromatic, and chiral monomer into a polymer backbone would impart unique characteristics to the resulting material.
| Polymer Type | Potential Co-monomer | Anticipated Polymer Properties | Potential Application |
|---|---|---|---|
| Polyester | Ethylene glycol, 1,4-Butanediol | High refractive index, increased thermal stability, chirality. | Optical films, chiral stationary phases for chromatography. |
| Polyamide | Hexamethylenediamine | Enhanced rigidity, high glass transition temperature, specific recognition capabilities. | High-performance engineering plastics, separation membranes. |
The rigid phenyl and phenylsulfonyl groups would likely increase the polymer's glass transition temperature and thermal stability, while the inherent chirality could be used to create materials for enantioselective separations or as chiral scaffolds.
Molecular self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. nih.gov Amino acids, particularly aromatic ones like phenylalanine, are well-known building blocks for creating complex supramolecular architectures such as nanofibers, vesicles, and hydrogels. nih.govacs.orgnih.gov The driving forces behind this assembly are a combination of hydrogen bonding, π–π stacking, electrostatic, and hydrophobic interactions. nih.govnih.gov
This compound is exceptionally well-suited for self-assembly. It contains multiple sites for hydrogen bonding (carboxyl and sulfonamide groups) and two aromatic rings that can engage in π–π stacking. nih.gov This combination of strong, directional interactions can guide the molecules to form well-defined, hierarchical nanostructures. rsc.orgacs.org Depending on conditions such as solvent, pH, and concentration, a variety of morphologies could be formed. nih.govacs.org
| Intermolecular Force | Participating Functional Group(s) | Potential Supramolecular Structure | Potential Application |
|---|---|---|---|
| Hydrogen Bonding | -COOH, -SO₂NH- | 1D tapes, 2D sheets | Scaffolds for tissue engineering, hydrogels for drug delivery. nih.gov |
| π–π Stacking | Phenyl and Phenylsulfonyl rings | Nanofibers, nanorods | Organic electronics, sensing materials. |
| Hydrophobic Interactions | Aromatic rings | Micelles, vesicles | Encapsulation systems, controlled release. |
Advanced Analytical Applications
In the field of proteomics, mass spectrometry is an indispensable tool for identifying proteins and characterizing their post-translational modifications (PTMs). nih.govcytoskeleton.comresearchgate.net PTMs are covalent alterations to amino acid residues that vastly expand the functional diversity of the proteome. nih.gov The discovery and characterization of novel PTMs is an ongoing frontier in chemical biology. researchgate.net
While not a naturally occurring amino acid, this compound can serve as a crucial tool in this field as a synthetic reference standard. sigmaaldrich.com One advanced application is in the search for new or rare PTMs. For example, researchers could hypothesize the existence of a "benzenesulfonamidation" modification on the amine group of a lysine (B10760008) residue within a protein. To identify this, a synthetic peptide containing a lysine residue modified with a phenylsulfonyl group (structurally related to the target compound) would be synthesized.
This synthetic standard would be used to:
Establish a Definitive Mass Shift: The precise mass added by the modification would be determined by high-resolution mass spectrometry. acs.org
Optimize Fragmentation Spectra: The standard peptide would be fragmented in a tandem mass spectrometer to generate a characteristic "fingerprint" spectrum (MS/MS). acs.org
Develop Analytical Workflows: This known spectral signature could then be used to search complex proteomic datasets for evidence of this specific modification on unknown proteins. nih.gov
| Analytical Step | Role of this compound Derivative | Instrumentation | Outcome |
|---|---|---|---|
| Standard Preparation | Used as a building block for a synthetic peptide containing the target PTM. | Solid-Phase Peptide Synthesis | Pure peptide standard with a known modification site. |
| Method Development | Provides a positive control to optimize MS detection and fragmentation parameters. | LC-MS/MS (e.g., Orbitrap) | A reference mass shift and a library of characteristic fragment ions. oup.com |
| Proteomic Data Mining | The reference data is used to create algorithms to search for the novel PTM in biological samples. | Computational Proteomics Software | Identification and validation of proteins potentially carrying the novel modification. |
This approach of using synthetic, non-natural amino acid derivatives is vital for expanding the known landscape of PTMs and understanding their roles in biology and disease. google.comnih.gov
Future Research and Unexplored Avenues for this compound
The scientific exploration of this compound, a molecule possessing a unique combination of a sulfonamide linkage and a carboxylic acid function on a phenylacetic acid scaffold, is poised for significant advancement. While foundational knowledge exists, a multitude of future research directions and unexplored avenues could unlock its full potential in various domains of chemical science. This article outlines key areas where future research efforts could be concentrated, from novel synthetic strategies to applications in cutting-edge chemical technologies.
Q & A
Q. How can researchers troubleshoot inconsistent bioactivity data across cell lines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
